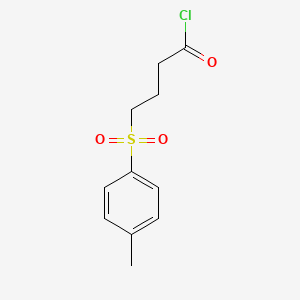

4-Tosylbutanoyl chloride

Description

Properties

IUPAC Name |

4-(4-methylphenyl)sulfonylbutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3S/c1-9-4-6-10(7-5-9)16(14,15)8-2-3-11(12)13/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGRRRBUNKSSRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Reactivity of 4-Tosylbutanoyl Chloride with Nucleophiles

Foreword: Unveiling the Synthetic Potential of a Bifunctional Reagent

In the landscape of modern organic synthesis, the strategic design and utilization of bifunctional molecules are paramount for the efficient construction of complex molecular architectures. 4-Tosylbutanoyl chloride, a molecule possessing two distinct electrophilic centers, stands as a versatile building block with significant, yet nuanced, reactivity. This guide provides an in-depth exploration of the reactivity of this compound with a range of common nucleophiles. Moving beyond a simple recitation of reactions, we will delve into the principles of chemoselectivity that govern its transformations, offering field-proven insights and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, empowering them to harness the full synthetic potential of this powerful reagent.

The Duality of Reactivity: Acyl Chloride vs. Tosylate

The core of this compound's utility lies in the differential reactivity of its two electrophilic sites: the highly reactive acyl chloride and the latent electrophilic carbon bearing the tosylate group.

-

The Acyl Chloride: As a derivative of a carboxylic acid, the acyl chloride is a potent acylating agent. The carbonyl carbon is highly electrophilic due to the inductive effect of the two electronegative oxygen and chlorine atoms. It readily undergoes nucleophilic acyl substitution with a wide array of nucleophiles under mild conditions.

-

The Tosylate Group: The tosylate is an excellent leaving group, rendering the C4 carbon of the butane chain susceptible to nucleophilic attack. However, this site is significantly less reactive than the acyl chloride. This disparity in reactivity is the cornerstone of the chemoselective transformations that can be achieved with this compound.

This inherent reactivity difference allows for a sequential reaction strategy, where the initial, rapid reaction occurs at the acyl chloride, followed by a subsequent, often intramolecular, reaction involving the tosylate group.

Diagram 1: The Bifunctional Nature of this compound

A depiction of the two key electrophilic sites in this compound.

Reaction with Amine Nucleophiles: A Gateway to N-Substituted Pyrrolidinones

The reaction of this compound with primary and secondary amines is a robust and high-yielding process that proceeds via a two-step sequence: initial acylation followed by intramolecular cyclization.

Mechanism of Amide Formation and Subsequent Cyclization

The reaction commences with the nucleophilic attack of the amine on the highly electrophilic acyl chloride carbonyl carbon. This is a classic nucleophilic acyl substitution reaction that proceeds rapidly, even at low temperatures, to form the corresponding N-substituted 4-tosylbutanamide.

The key to the synthetic utility of this reaction lies in the second step. The newly formed amide, under basic conditions or upon heating, can undergo an intramolecular nucleophilic substitution. The amide nitrogen, once deprotonated, acts as an internal nucleophile, attacking the carbon atom bearing the tosylate leaving group. This intramolecular cyclization results in the formation of a stable five-membered ring, yielding an N-substituted-2-pyrrolidinone.

Diagram 2: Reaction of this compound with a Primary Amine

Workflow for the synthesis of N-alkyl-2-pyrrolidinones.

Experimental Protocol: Synthesis of N-Benzyl-4-tosylbutanamide and its Cyclization

This protocol provides a representative example of the reaction with a primary amine.

Part A: Synthesis of N-Benzyl-4-tosylbutanamide

-

To a solution of benzylamine (1.1 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM) at 0 °C, add a solution of this compound (1.0 eq.) in DCM dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield N-benzyl-4-tosylbutanamide.

Part B: Intramolecular Cyclization to 1-Benzyl-2-pyrrolidinone

-

Dissolve the N-benzyl-4-tosylbutanamide (1.0 eq.) in a suitable solvent such as toluene or DMF.

-

Add a base, for example, sodium hydride (1.2 eq.) portion-wise at 0 °C.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and quench carefully with water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the residue by column chromatography or distillation to obtain 1-benzyl-2-pyrrolidinone.[1]

| Product | Yield (Acylation) | Yield (Cyclization) | ¹H NMR (CDCl₃, δ ppm) of Amide | ¹³C NMR (CDCl₃, δ ppm) of Amide |

| N-Benzyl-4-tosylbutanamide | >90% | >85% | 7.78 (d, 2H), 7.25-7.35 (m, 7H), 5.85 (br s, 1H), 4.40 (d, 2H), 3.05 (t, 2H), 2.43 (s, 3H), 2.20 (t, 2H), 1.95-2.05 (m, 2H) | 171.5, 144.8, 138.0, 135.4, 129.8, 128.7, 127.8, 127.5, 48.2, 43.5, 34.2, 27.9, 21.6 |

| 1-Benzyl-2-pyrrolidinone | - | - | 7.20-7.35 (m, 5H), 4.45 (s, 2H), 3.25 (t, 2H), 2.40 (t, 2H), 2.00 (m, 2H) | 175.1, 136.2, 128.6, 127.8, 127.4, 49.3, 46.5, 30.8, 17.9 |

Reactivity with Alcohol Nucleophiles: Formation of Tosyl-Protected Esters

Alcohols react readily with this compound to form the corresponding esters. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Chemoselectivity and Subsequent Transformations

Similar to the reaction with amines, the acylation of alcohols is highly chemoselective for the acyl chloride. The resulting 4-tosylbutyl esters are stable compounds that can be isolated and purified. The tosylate group in these esters can then be utilized in subsequent nucleophilic substitution reactions. For instance, treatment with a suitable nucleophile can lead to the displacement of the tosylate, allowing for the introduction of various functional groups at the C4 position. Intramolecular cyclization to form a lactone is also a possibility, though generally less facile than the aminocyclization.

Experimental Protocol: Synthesis of 4-Tosylbutyl Benzoate

-

To a solution of benzoic acid (1.0 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in DCM, add 4-tosylbutan-1-ol (1.1 eq.).

-

Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.).

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography to yield 4-tosylbutyl benzoate.

| Product | Yield | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 4-Tosylbutyl Benzoate | >85% | 8.05 (d, 2H), 7.78 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 7.35 (d, 2H), 4.35 (t, 2H), 4.10 (t, 2H), 2.45 (s, 3H), 2.00 (m, 2H), 1.80 (m, 2H) | 166.5, 144.8, 135.4, 133.0, 130.3, 129.8, 129.5, 128.4, 127.8, 68.9, 64.0, 27.8, 25.4, 21.6 |

Thiols as Nucleophiles: Synthesis of Thioesters

Thiols, being excellent nucleophiles, react smoothly with this compound to form S-(4-tosylbutanoyl)thioates (thioesters). The reaction is typically performed in the presence of a base to deprotonate the thiol and generate the more nucleophilic thiolate.

Thioester Formation and Potential for Further Reaction

The formation of the thioester is a rapid and efficient process. The resulting thioesters are valuable synthetic intermediates. The thioester linkage can be cleaved under various conditions, and the tosylate group remains available for subsequent nucleophilic displacement reactions.

Diagram 3: General Reaction with a Thiol Nucleophile

Synthesis of S-alkyl-4-tosylbutanethioates.

Experimental Protocol: Synthesis of S-Phenyl 4-Tosylbutanethioate

-

To a solution of thiophenol (1.0 eq.) in THF at 0 °C, add a base such as sodium hydride (1.1 eq.) or triethylamine (1.2 eq.).

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of this compound (1.05 eq.) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography.

| Product | Yield | ¹H NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| S-Phenyl 4-Tosylbutanethioate | ~90% | 7.78 (d, 2H), 7.30-7.45 (m, 7H), 4.15 (t, 2H), 2.95 (t, 2H), 2.44 (s, 3H), 2.15 (m, 2H) | 1685 (C=O, thioester), 1355, 1175 (SO₂) |

Conclusion and Future Outlook

This compound is a highly versatile and chemoselective reagent that offers a reliable platform for the synthesis of a variety of functionalized molecules. Its predictable reactivity, with the initial nucleophilic attack occurring exclusively at the acyl chloride, allows for the straightforward synthesis of amides, esters, and thioesters containing a latent electrophilic center. The subsequent intramolecular cyclization of the amide products provides an efficient route to N-substituted-2-pyrrolidinones, which are important structural motifs in medicinal chemistry.

The protocols and data presented in this guide are intended to provide a solid foundation for researchers to confidently employ this compound in their synthetic endeavors. Further exploration of its reactivity with a broader range of complex nucleophiles and the development of novel one-pot, multi-component reactions centered around this bifunctional building block will undoubtedly continue to expand its utility in the synthesis of valuable and complex molecules.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

Sources

The Alchemical Bridge: A Technical Guide to 4-Tosylbutanoyl Chloride in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of organic synthesis, where the precise construction of molecular architecture is paramount, bifunctional reagents stand as powerful tools, enabling elegant and efficient transformations. Among these, 4-Tosylbutanoyl chloride emerges as a versatile yet underutilized building block, a molecular bridge poised to connect disparate functionalities and forge complex cyclic systems. This guide, born from the crucible of field-proven insights, delves into the core features of this compound, illuminating its synthesis, reactivity, and profound potential in the hands of the discerning chemist.

The Genesis of a Bifunctional Reagent: Synthesis of this compound

The journey to harnessing the synthetic utility of this compound begins with its creation. A robust and logical synthetic pathway proceeds through its carboxylic acid precursor, 4-tosylbutanoic acid.

Synthesis of 4-Tosylbutanoic Acid

The most common route to 4-tosylbutanoic acid involves a two-step process starting from a readily available four-carbon synthon. A common starting material is γ-butyrolactone, which can be converted to a 4-halobutanoic acid derivative. For instance, reaction with a hydrohalic acid can yield 4-halobutanoic acid.

Alternatively, 4-hydroxybutanoic acid can be used as a precursor. The hydroxyl group is a poor leaving group, so it must first be converted into a better one, such as a tosylate.[1] This can be achieved by reacting 4-hydroxybutanoic acid with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[2]

A plausible and efficient route involves the nucleophilic substitution of a 4-halobutanoic acid, such as 4-bromobutanoic acid, with a tosylate salt, like sodium p-toluenesulfonate. This SN2 reaction proceeds with inversion of configuration at the carbon center, although in this achiral substrate, the stereochemical outcome is not a concern.[3]

Caption: Synthesis of 4-Tosylbutanoic Acid.

Conversion to this compound

With 4-tosylbutanoic acid in hand, the final transformation to the highly reactive acyl chloride is readily achieved. This conversion is a standard procedure in organic synthesis, typically employing a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[4]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-tosylbutanoic acid (1.0 eq).

-

Addition of Chlorinating Agent: Slowly add thionyl chloride (SOCl₂, 2.0-3.0 eq) to the flask at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically heated to reflux (around 80 °C for SOCl₂) and stirred for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The crude this compound can then be purified by vacuum distillation to yield the final product.

Caption: Synthesis of this compound.

The Dichotomy of Reactivity: A Bifunctional Powerhouse

The synthetic prowess of this compound lies in the orthogonal reactivity of its two functional groups: the highly electrophilic acyl chloride and the latent electrophilicity of the carbon bearing the tosylate leaving group. This duality allows for a range of sequential or intramolecular reactions, making it a valuable tool for constructing complex molecular architectures.

The Acyl Chloride: A Gateway to Amides, Esters, and Ketones

The acyl chloride moiety is a powerful acylating agent, readily reacting with a wide range of nucleophiles.[5][6]

-

Amide Formation: Reaction with primary or secondary amines in the presence of a base (to neutralize the HCl byproduct) affords the corresponding N-substituted 4-tosylbutanamides. This reaction is typically fast and high-yielding.

-

Ester Formation: Alcohols react with this compound, usually in the presence of a non-nucleophilic base like pyridine, to form 4-tosylbutanoate esters.

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can undergo Friedel-Crafts acylation with aromatic compounds to introduce the 4-tosylbutanoyl group onto the aromatic ring, forming aryl ketones.[1][7][8]

The Tosylate: A Precursor for Nucleophilic Substitution and Cyclization

The tosylate group is an excellent leaving group, rendering the C-4 position of the butanoyl chain susceptible to nucleophilic attack.[1] This opens up a plethora of synthetic possibilities, particularly for intramolecular reactions.

Forging Rings: Intramolecular Cyclizations with this compound

The true elegance of this compound is revealed in its application in intramolecular cyclization reactions, where the two functional groups react in a concerted or sequential manner to form cyclic structures. These reactions are of immense importance in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.[9]

Intramolecular Friedel-Crafts Acylation: A Route to Tetralones

When the acyl chloride first reacts with an aromatic nucleophile via a Friedel-Crafts acylation, the resulting product can be an intermediate for a subsequent intramolecular reaction. A more direct and powerful application is the intramolecular Friedel-Crafts acylation of an aromatic ring tethered to the butanoyl chain. For instance, if the tosyl group is first substituted by a phenyl group (e.g., via a Friedel-Crafts alkylation or a cross-coupling reaction), the resulting 4-phenylbutanoyl chloride can undergo an intramolecular Friedel-Crafts acylation to form α-tetralone, a key structural motif in many natural products and pharmaceuticals.[10][11][12][13][14][15]

Caption: Intramolecular Friedel-Crafts Acylation.

Synthesis of Nitrogen and Oxygen Heterocycles

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various saturated heterocycles.

-

Synthesis of Piperidones (Nitrogen Heterocycles): A primary amine can first react with the acyl chloride to form an N-substituted 4-tosylbutanamide. Subsequent intramolecular nucleophilic substitution, where the amide nitrogen attacks the carbon bearing the tosylate leaving group, leads to the formation of a piperidone ring system. This strategy is a powerful tool for the construction of this common heterocyclic core.

-

Synthesis of Tetrahydrofurans (Oxygen Heterocycles): Similarly, if the acyl chloride is first converted to an ester with a hydroxyl-containing nucleophile, the resulting intermediate can undergo intramolecular cyclization. A more direct approach involves the reaction of this compound with a diol, where one hydroxyl group reacts with the acyl chloride and the other can subsequently displace the tosylate to form a tetrahydrofuran ring.[8][16]

Physicochemical and Spectroscopic Profile

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₃ClO₃S |

| Molecular Weight | 262.74 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Expected to be high, likely decomposes upon atmospheric distillation |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, EtOAc). Reacts with protic solvents (e.g., water, alcohols). |

Table 2: Predicted Spectroscopic Data of this compound

| Spectroscopy | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) | Key Features |

| ¹H NMR | ~7.8 (d, 2H), ~7.4 (d, 2H), ~3.1 (t, 2H), ~2.9 (t, 2H), ~2.4 (s, 3H), ~2.2 (quintet, 2H) | Aromatic protons of the tosyl group, methylene groups of the butanoyl chain, and the methyl group of the tosyl group. Protons alpha to the carbonyl and the sulfonyl group will be deshielded.[4][17][18] |

| ¹³C NMR | ~172 (C=O), ~145, ~135, ~130, ~128 (aromatic C), ~45 (CH₂-COCl), ~30 (CH₂-CH₂-COCl), ~28 (CH₂-SO₂), ~21 (CH₃) | Carbonyl carbon of the acyl chloride at a characteristic downfield shift. Aromatic carbons and the aliphatic carbons of the butanoyl chain.[19] |

| IR | ~1800 (C=O stretch, sharp, strong), ~1370 & ~1180 (S=O stretch, strong) | Very characteristic strong absorption for the acyl chloride carbonyl group at a high wavenumber.[20][21][22][23] Two strong bands for the symmetric and asymmetric stretching of the sulfonyl group. |

| Mass Spec | [M]+•, fragments corresponding to loss of Cl, SO₂, tolyl group, and cleavage of the butanoyl chain. | Molecular ion peak and characteristic fragmentation patterns of sulfonyl compounds and acyl chlorides.[7][24][25][26][27] |

Applications in Drug Discovery and Development

Bifunctional molecules, often referred to as linkers, play a crucial role in modern drug discovery, particularly in the development of targeted therapies such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][6][28][29][] While direct applications of this compound in this context are not widely reported, its structural motif embodies the principles of a bifunctional linker. The acyl chloride can be used to attach the molecule to a targeting moiety (e.g., an antibody or a small molecule ligand), while the tosylate provides a reactive handle for conjugation to a payload molecule (e.g., a cytotoxic drug or a fluorescent probe). The defined length of the four-carbon chain also provides spatial separation between the two conjugated partners, which is often critical for maintaining their biological activity.

The ability of this compound to facilitate the synthesis of complex heterocyclic scaffolds further underscores its relevance to drug development, as these motifs are ubiquitous in medicinal chemistry.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and a lachrymator. It is sensitive to moisture and will react with water to produce hydrochloric acid and 4-tosylbutanoic acid. Therefore, it should be stored under anhydrous conditions. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.

Conclusion

This compound represents a potent, bifunctional building block with significant untapped potential in organic synthesis. Its ability to act as both a potent acylating agent and a precursor for nucleophilic substitution and cyclization reactions makes it a valuable tool for the construction of complex molecules, including important heterocyclic scaffolds. As the demand for efficient and elegant synthetic methodologies continues to grow, particularly in the realm of drug discovery, the strategic application of reagents like this compound will undoubtedly play an increasingly important role in the art of molecular creation.

References

-

UCL. (n.d.). Chemical shifts. Retrieved from [Link]

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes.

-

University of Calgary. (n.d.). Chapter 8: Tosylates. Retrieved from [Link]

- European Patent Office. (2005). EP1404638B1 - Synthesis of 4-phenylbutyric acid. Google Patents.

-

Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved from [Link]

-

UCL. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). CN102584556A - Method for synthesizing Alpha-tetralone through 4-phenylbutyric acid in catalytic way.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Retrieved from [Link]

- Kent, R. A., & Smith, P. J. (1970). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 48(12), 1845-1849.

-

Chemistry LibreTexts. (2020, May 30). 16.5: SN2 Reactions of Allylic Halides and Tosylates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of α-tetralone by intramolecular acylation of 4-phenylbutyric acid in a fixed bed reactor. Retrieved from [Link]

- Google Patents. (n.d.). GB2040920A - Synthesis of 4 - chlorobutanol.

- Lee, S. Y., Park, J. M., Kim, H. U., & Lee, S. Y. (2013).

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

OpenOChem. (n.d.). Preparation of Alkyl Halides and Tosylates from Alcohols. Retrieved from [Link]

-

PubMed. (2006). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved from [Link]

-

CD Biosynsis. (n.d.). Bifunctional linkers. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, December 17). The carbon-13 chemical shift of acyl chlorides vs ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-TETRALONE. Retrieved from [Link]

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, December 17). The carbon-13 chemical shift of acyl chlorides vs ketones. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tetramethylene chlorohydrin. Retrieved from [Link]

-

PG.CHEMEASY. (2019, December 10). friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene. Retrieved from [Link]

-

LibreTexts. (n.d.). 9.3. Preparation of alkyl halides & related (RX). Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

- Google Patents. (n.d.). US4002646A - Process for making tetrahydrofurans.

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

-

Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit. Retrieved from [Link]

-

University of Calgary. (n.d.). Chapter 8: Tosylates. Retrieved from [Link]

-

Filo. (2023, November 3). When 4-hydroxybutanoic acid is treated with an acid catalyst, it forms a.... Retrieved from [Link]

-

YouTube. (2023, May 3). HIRN Webinar: Bifunctional Small Molecules: From PROTACs to Molecular Glues. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1: Mass spectral fragmentations of sulfonates. Fragmentation patterns of benzene sulfo. Retrieved from [Link]

-

Spectroscopy Letters. (1991). Natural abundance 170 NMR study of hindered aryl acid chlorides. Retrieved from [Link]

- Google Patents. (n.d.). WO2002042250A1 - DERIVATIVES OF 4-HYDROXYBUTANOIC ACID AND OF ITS HIGHER HOMOLOGUE AS LIGANDS OF η-HYDROXYBUTYRATE (GHB) RECEPTORS, PHARMACEUTICAL COMPOSITIONS CONTAINING SAME AND PHARMACEUTICAL USES.

-

Chemistry LibreTexts. (2023, November 24). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.cn]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US4002646A - Process for making tetrahydrofurans - Google Patents [patents.google.com]

- 9. 9.3. Preparation of alkyl halides & related (RX) | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 10. CN102584556A - Method for synthesizing Alpha-tetralone through 4-phenylbutyric acid in catalytic way - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 14. PG.CHEMEASY: friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene [chemisfast.blogspot.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Tetrahydrofuran synthesis [organic-chemistry.org]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. uobabylon.edu.iq [uobabylon.edu.iq]

- 21. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 22. acdlabs.com [acdlabs.com]

- 23. cdnsciencepub.com [cdnsciencepub.com]

- 24. researchgate.net [researchgate.net]

- 25. cdnsciencepub.com [cdnsciencepub.com]

- 26. aaqr.org [aaqr.org]

- 27. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Application of Linkers in Chemical Biology [bldpharm.com]

- 29. biosynsis.com [biosynsis.com]

An In-depth Technical Guide to 4-Tosylbutanoyl Chloride (CAS Number 1706460-77-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Tosylbutanoyl chloride, with CAS number 1706460-77-6, is a bifunctional reagent of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, incorporating both a reactive acyl chloride and a tosyl group, positions it as a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

This compound is a sulfonyl chloride derivative with the systematic IUPAC name 4-(p-tolylsulfonyl)butanoyl chloride. Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 1706460-77-6 |

| Molecular Formula | C₁₁H₁₃ClO₃S |

| Molecular Weight | 260.74 g/mol |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)Cl |

| Appearance | Predicted to be a solid or liquid |

| Solubility | Expected to be soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and diethyl ether. It will react with protic solvents like water and alcohols. |

Synthesis of this compound

Step 1: Synthesis of 4-(p-tolylsulfonyl)butanoic acid

The precursor acid, 4-(p-tolylsulfonyl)butanoic acid, can be synthesized via the reaction of a suitable four-carbon starting material with p-toluenesulfonyl chloride. One potential route involves the nucleophilic substitution of a halide in a butanoic acid derivative with the tosyl group.

Experimental Protocol: Synthesis of a related compound, methyl 4-(p-toluenesulfonyl)-butanoate

A published procedure for a similar compound, methyl 4-(p-toluenesulphonyl)-butanoate, provides a strong basis for the synthesis of the carboxylic acid precursor.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 4-hydroxybutanoate (1.0 eq) in anhydrous pyridine at 0-5 °C.

-

Addition of Reagent: To the cooled solution, add p-toluenesulfonyl chloride (1.1-1.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. The ester can be further purified by column chromatography.

-

Hydrolysis: The resulting methyl 4-(p-toluenesulfonyl)-butanoate can then be hydrolyzed to the desired 4-(p-tolylsulfonyl)butanoic acid using standard conditions, such as stirring with lithium hydroxide in a mixture of tetrahydrofuran and water, followed by acidic workup.

Step 2: Conversion to this compound

The synthesized 4-(p-tolylsulfonyl)butanoic acid can be converted to the target acyl chloride using standard chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[2][3]

Experimental Protocol: General procedure for the conversion of a carboxylic acid to an acyl chloride

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).

-

Reagent Addition: Place the dry 4-(p-tolylsulfonyl)butanoic acid (1.0 eq) in the flask and add an excess of thionyl chloride (2-5 eq), often with a catalytic amount of dimethylformamide (DMF).

-

Reaction Conditions: Gently heat the mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Isolation: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or used directly in subsequent reactions.

Figure 1: Plausible synthetic pathway for this compound.

Properties and Reactions

This compound is a bifunctional molecule, and its reactivity is characterized by the distinct chemical properties of its two functional groups: the acyl chloride and the tosyl group.

Reactions of the Acyl Chloride Moiety

The acyl chloride is a highly reactive electrophile and readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. This makes it a valuable tool for introducing the 4-tosylbutanoyl moiety into other molecules.

-

With Amines: Primary and secondary amines react rapidly with this compound to form stable amide bonds. This reaction is fundamental in peptide synthesis and for linking the molecule to amine-containing biomolecules or synthetic scaffolds.

-

With Alcohols: Alcohols react to form the corresponding esters. This can be used to protect hydroxyl groups or to introduce the 4-tosylbutanoyl group as a linker.

-

With Other Nucleophiles: Other nucleophiles such as thiols and carbanions can also react with the acyl chloride to form thioesters and ketones, respectively.

Figure 2: Representative reactions of the acyl chloride moiety.

Role of the Tosyl Group

The tosyl group (p-toluenesulfonyl) is a well-known and excellent leaving group in nucleophilic substitution reactions.[2] This property can be exploited in several ways:

-

As a Leaving Group: The carbon chain of the butanoyl moiety can be susceptible to nucleophilic attack, with the tosyl group being displaced. This allows for the introduction of various functional groups at the end of the carbon chain.

-

Activation of Adjacent Positions: The strong electron-withdrawing nature of the sulfonyl group can influence the reactivity of adjacent protons, potentially facilitating enolate formation or other base-mediated reactions.

Uses and Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable tool for synthetic and medicinal chemists.[4]

As a Bifunctional Building Block

This reagent can be used to introduce a four-carbon spacer with a latent reactive site. For instance, it can be reacted with an amine via its acyl chloride, and the tosyl group can then be used in a subsequent step to form a cyclic structure or to attach another molecular fragment. This is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many drug molecules.[5]

As a Linker Molecule

In the context of drug discovery, bifunctional molecules are of increasing importance, for example, in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[6][7] this compound can serve as a simple linker to connect two different molecular entities, such as a protein-binding ligand and a payload molecule.

Figure 3: Conceptual application as a bifunctional linker.

Safety and Handling

As with all reactive chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Acyl chlorides are corrosive and react with moisture to release hydrochloric acid, which is also corrosive and toxic upon inhalation. Tosyl chlorides are known irritants.[1][8]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Handle under an inert atmosphere to prevent hydrolysis.

-

Storage: Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed.

Conclusion

This compound (CAS 1706460-77-6) is a valuable and versatile bifunctional reagent for organic synthesis and drug discovery. Its ability to readily form stable amide and ester linkages through its acyl chloride moiety, combined with the reactivity of the tosyl group as a good leaving group, provides chemists with a powerful tool for constructing complex molecules. While specific applications in the synthesis of marketed drugs are not yet widely documented, its potential as a building block and linker in the development of new therapeutic agents is significant. Proper understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

- ChemicalBook. (2023, April 4). Tosyl chloride: Application, Preparation. Retrieved from a relevant chemical supplier's technical portal.

- Peter, S. E., Thomas, P., Vairavel, P., & Anil Kumar, N. V. (2024). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review.

- ChemicalBook. (2026, January 17). Tosyl chloride - Safety Data Sheet.

- Zachara, J., et al. (2008). 4-(Methylsulfanyl)-2-(p-toluenesulfonamido)butanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1333.

- Various Authors. (2025, August 6). Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils.

- ResearchGate. (2024, October 8). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review.

- PrepChem. (n.d.). Synthesis of methyl 4-(p-toluene-sulphonyl)-butanoate.

- Longchang Chemical. (n.d.). China Tosyl chloride Manufacturer CAS 98-59-9.

- Nature Portfolio. (2021). Bifunctional reagents in organic synthesis.

- International Chemical Safety Cards (ICSC). (n.d.). p-TOLUENESULFONYL CHLORIDE.

- Preprints.org. (2024, April 23). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review.

- Royal Society of Chemistry. (2024, October 15). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review.

- PrepChem. (n.d.). Preparation of 4-toluenesulfonyl chloride.

- WuXi AppTec. (n.d.). Bifunctional Molecules: A Diverse New Modality That Unlocks New Target Classes.

- Royal Society of Chemistry. (2024, October 15). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review.

- ACS Publications. (1991). Synthesis of novel bifunctional chelators and their use in preparing monoclonal antibody conjugates for tumor targeting. Journal of Medicinal Chemistry, 34(8), 2413–2420.

- MDPI. (2020, October 28). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2533.

- TCI Chemicals. (2025, March 6). SAFETY DATA SHEET.

- SVKM's Institute of Pharmacy. (2023, May 24).

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Yang, Y. Q., & Li, S. Q. (2003). Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. Textile Research Journal, 73(9), 809-812.

- Arkivoc. (2009).

- Eurofins Discovery. (2025, October 15). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities.

- University of North Carolina at Chapel Hill. (2025, April 22). UNC Chemists Develop Light-Powered Method to Build Key Drug Molecules Faster.

- ResearchGate. (2025, August 6). Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater.

- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

Sources

- 1. fishersci.com [fishersci.com]

- 2. svkm-iop.ac.in [svkm-iop.ac.in]

- 3. Bifunctional reagents in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]

- 5. wuxibiology.com [wuxibiology.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. ICSC 1762 - p-TOLUENESULFONYL CHLORIDE [chemicalsafety.ilo.org]

A Comprehensive Technical Guide to the Stability and Storage of 4-Tosylbutanoyl Chloride

Abstract: 4-Tosylbutanoyl chloride is a bifunctional reagent of significant interest in chemical synthesis, particularly within the pharmaceutical and materials science sectors. Its utility is derived from the presence of two distinct reactive moieties: a highly electrophilic acyl chloride and a sulfonyl chloride precursor, the tosyl group. However, this inherent reactivity also presents considerable challenges regarding the compound's stability and storage. This guide provides an in-depth analysis of the chemical properties of this compound, delineates its primary degradation pathways, and establishes rigorous, field-proven protocols for its storage and handling. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to maintain the integrity and reactivity of this valuable synthetic building block, thereby ensuring experimental reproducibility and success.

Physicochemical Characteristics and Inherent Reactivity

This compound possesses a unique molecular architecture, featuring a reactive acyl chloride at one end of a butyl chain and a stable tosyl group at the other. This structure dictates its chemical behavior and susceptibility to degradation.

The acyl chloride group is a powerful acylating agent, characterized by the highly electrophilic carbonyl carbon. This reactivity is a result of the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.[1] Consequently, it is extremely susceptible to nucleophilic attack, most notably by water.[2]

The tosyl (p-toluenesulfonyl) group, while generally stable, is a precursor to tosylates, which are excellent leaving groups in nucleophilic substitution reactions.[3] The presence of this group, separated by a propyl chain, allows for the differential reactivity of the two ends of the molecule in synthetic schemes. The primary stability concern for the compound as a whole, however, originates from the acyl chloride moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1706460-77-6 | [4] |

| Molecular Formula | C₁₁H₁₃ClO₃S | [4] |

| Molecular Weight | 260.74 g/mol | [4] |

| Appearance | Typically a solid or oil, sensitive to moisture | General knowledge |

| Primary Hazard | Moisture-sensitive, Corrosive | [5][6] |

Core Stability Challenge: Degradation Pathways

The principal factor compromising the shelf-life and utility of this compound is its rapid degradation upon exposure to nucleophiles, with atmospheric moisture being the most common and critical threat.

Hydrolysis: The Predominant Degradation Mechanism

The hydrolysis of the acyl chloride functional group is the most significant and rapid degradation pathway.[7] Even trace amounts of water, such as ambient humidity, can initiate this process.[2] The reaction is a classic nucleophilic acyl substitution.[8]

Mechanism:

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.[8][9]

-

Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion is expelled as a leaving group.

-

Deprotonation: The resulting protonated carboxylic acid is deprotonated, often by the expelled chloride ion or another water molecule, to yield the final products: 4-tosylbutanoic acid and hydrochloric acid (HCl).[9]

This reaction is effectively irreversible and proceeds rapidly.[10] The generation of corrosive HCl gas is a significant safety concern and can also potentially catalyze further degradation.[11]

Thermal and Photochemical Decomposition

While hydrolysis is the primary concern, exposure to elevated temperatures and direct sunlight should also be avoided as general best practice for reactive chemical reagents.[12] High temperatures can increase the rate of any trace hydrolysis and may lead to other unspecified decomposition pathways.

Rigorous Storage Protocols for Maximizing Reagent Integrity

The overarching principle for storing this compound is the strict exclusion of atmospheric moisture.[13] Adherence to the following protocols is critical for preserving the compound's purity and reactivity.

Mandatory Storage Conditions

-

Inert Atmosphere: The reagent must be stored under a dry, inert atmosphere, such as argon or nitrogen gas.[14][15] This displaces air and, more importantly, moisture. The container should be backfilled with inert gas after each use.

-

Temperature: Cold storage is highly recommended. Storing at -20°C or below significantly reduces the rate of potential degradation reactions.[13] For frequent use, a desiccated environment at 2-8°C is acceptable for short periods.

-

Container Selection: Use only high-quality, chemical-resistant glass bottles (e.g., borosilicate) with PTFE-lined caps.[6] The PTFE liner provides a superior seal against moisture ingress. Crucially, do not store in metal containers , as the reagent is corrosive, and any HCl formed during slow degradation will readily attack metals.[5]

-

Secondary Containment: For long-term storage, sealing the primary container with paraffin film and placing it inside a larger, sealed secondary container within a freezer is a robust strategy. Placing the container in a laboratory desiccator (under vacuum or with a desiccant) provides an additional layer of protection.

Table 2: Summary of Storage Conditions

| Parameter | Optimal Condition | Acceptable (Short-Term) | Unacceptable Condition | Rationale |

| Atmosphere | Dry Argon or Nitrogen | Tightly sealed, air minimized | Open to ambient air | Prevents hydrolysis[13] |

| Temperature | ≤ -20°C | 2-8°C (in desiccator) | Room Temperature | Slows degradation kinetics[13] |

| Container | Glass bottle, PTFE-lined cap | Glass bottle, standard cap | Metal or plastic container | Prevents corrosion and moisture ingress[5] |

| Light | Dark (in box or freezer) | Amber glass | Direct sunlight | General precaution against photodegradation[12] |

Self-Validating Handling and Dispensing Protocol

The integrity of the bulk reagent is often compromised during handling. A self-validating system ensures that the compound is only ever exposed to a controlled, anhydrous environment.

Personal Protective Equipment (PPE)

Due to its corrosive nature, appropriate PPE is mandatory. This includes:

-

Chemical-resistant gloves (e.g., nitrile)

-

Splash-proof safety goggles and a full-face shield[14]

-

A laboratory coat

All handling must be performed within a certified chemical fume hood to manage the risk of inhaling corrosive HCl vapors.[5]

Step-by-Step Dispensing Workflow

This protocol is designed to prevent the introduction of atmospheric moisture into the main storage vessel.

-

Acclimatization: Before opening, allow the container to warm to room temperature while still sealed, preferably in a desiccator. This prevents condensation of moist air on the cold surfaces of the container and reagent.

-

Inert Gas Setup: Prepare a balloon or Schlenk line filled with dry argon or nitrogen.

-

Dispensing:

-

Briefly remove the cap and immediately cover the opening with a rubber septum.

-

Insert a needle connected to the inert gas source to create a positive pressure.

-

Insert a second, dry needle attached to a dry glass syringe to withdraw the desired amount of the reagent (if liquid) or use a dry spatula to quickly remove the solid reagent under a positive flow of inert gas.

-

Remove the dispensing needle/spatula, then the inert gas needle.

-

-

Resealing and Storage:

-

Quickly replace the septum with the original PTFE-lined cap, ensuring a tight seal.

-

Wrap the cap and neck of the bottle with paraffin film.

-

Return the reagent to the appropriate cold storage conditions as outlined in Section 3.

-

Conclusion and Authoritative Recommendations

The chemical integrity of this compound is fundamentally linked to the rigorous exclusion of water. Its acyl chloride functionality renders it highly susceptible to rapid hydrolysis, which is the primary mode of degradation. To ensure the validity of experimental outcomes, researchers must treat this reagent not as a stable off-the-shelf chemical, but as a sensitive synthetic intermediate.

The protocols detailed in this guide—storage at or below -20°C under a dry inert atmosphere in properly selected containers and meticulous anhydrous handling techniques—constitute a self-validating system for maintaining the compound's quality. By understanding and implementing these causality-driven procedures, scientists can confidently utilize this compound to its full synthetic potential.

References

-

Loba Chemie. (2019). 4-TOLUENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]

-

PubChem. (n.d.). 4-Toluenesulfonyl chloride. National Center for Biotechnology Information. [Link]

-

Albertson, N. F. (1946). Tosyl-α-amino Acids. I. Degradation of the Acid Chlorides and Azides by Aqueous Alkali. Journal of the American Chemical Society, 68(3), 450–453. [Link]

-

The Organic Chemistry Tutor. (2018). Nucleophilic acyl substitution: hydrolysis of acid chlorides. .

-

Wikipedia. (n.d.). 4-Toluenesulfonyl chloride. [Link]

-

Save My Exams. (n.d.). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

-

Leah4sci. (2020). Hydrolysis of an acid chloride. .

-

Reddit. (2023). Problems with synthesis of Benzyl tosylate ( decomposition). r/Chempros. [Link]

-

Wikipedia. (n.d.). Acyl chloride. [Link]

-

ResearchGate. (2014). How to stop hydrolysis of an acyl chloride in aquous solution?. [Link]

-

Tuttee Academy. (2021). AS/A-level - Acylation (Acyl Chlorides). [Link]

-

Grokipedia. (n.d.). 4-Toluenesulfonyl chloride. [Link]

-

Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]

-

Leah4sci. (2020). Acid chloride hydrolysis example. .

-

Wikipedia. (n.d.). Tosyl group. [Link]

-

Mega Lecture. (2021). Part 7 - A Levels Organic Chem, Hydrolysis of Chlorobenzene, Halagenoalkane, Acylchloride. .

-

Professor Dave Explains. (2023). Preparations and Reactions of Acyl Chlorides. .

Sources

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Tosyl group - Wikipedia [en.wikipedia.org]

- 4. 1706460-77-6|this compound|BLD Pharm [bldpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. grokipedia.com [grokipedia.com]

- 12. lobachemie.com [lobachemie.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: Acylation of Primary Amines with 4-Tosylbutanoyl Chloride

Introduction

The acylation of primary amines to form amides is a cornerstone transformation in organic synthesis, with profound implications in medicinal chemistry and materials science. This document provides a comprehensive guide to the acylation of primary amines using 4-tosylbutanoyl chloride. This specific reaction is of significant interest as it introduces a butanoyl chain bearing a tosyl group, a versatile functional handle. The tosyl group can serve as a leaving group in subsequent nucleophilic substitution reactions or participate in various other transformations, making the resulting N-(4-tosylbutanoyl) amides valuable intermediates in the synthesis of complex molecules and potential drug candidates.[1]

This guide is designed for researchers, scientists, and drug development professionals, offering a detailed protocol, mechanistic insights, and practical advice to ensure successful and reproducible outcomes.

Mechanism and Scientific Principles

The reaction between a primary amine and an acyl chloride, such as this compound, proceeds through a nucleophilic acyl substitution mechanism.[2] This process can be broken down into two principal stages:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is a good leaving group.

The overall reaction produces the desired N-(4-tosylbutanoyl) amide and hydrochloric acid (HCl) as a byproduct.[3][4] Since amines are basic, the generated HCl will react with any unreacted amine to form an ammonium salt, effectively quenching the nucleophile.[3][5] To prevent this and drive the reaction to completion, a base is typically added to neutralize the HCl.[2][6][7] Common bases for this purpose include tertiary amines like triethylamine or pyridine, or even an excess of the primary amine substrate itself.[6][7]

Factors Influencing Reactivity

The rate and success of the acylation reaction are influenced by several factors:

-

Nucleophilicity of the Amine: Aliphatic amines are generally more nucleophilic and basic than aromatic amines.[8] This is because the lone pair of electrons on the nitrogen in aromatic amines is delocalized into the aromatic ring, reducing its availability for nucleophilic attack.[8] Consequently, reactions with aliphatic amines are often faster and can proceed under milder conditions compared to those with aromatic amines.[8]

-

Steric Hindrance: Sterically hindered amines may react more slowly due to the difficulty of the nucleophile approaching the electrophilic carbonyl carbon.

-

Solvent: The choice of solvent is crucial. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used as they do not react with the acyl chloride.

-

Temperature: The reaction is typically exothermic and often initiated at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. The reaction is then often allowed to warm to room temperature to ensure completion.[9]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the acylation of a generic primary amine with this compound.

Materials and Equipment

| Reagents | Equipment |

| Primary Amine | Round-bottom flask |

| This compound | Magnetic stirrer and stir bar |

| Triethylamine (or other suitable base) | Ice bath |

| Anhydrous Dichloromethane (DCM) (or other suitable aprotic solvent) | Dropping funnel |

| Saturated aqueous sodium bicarbonate solution | Separatory funnel |

| Brine (saturated aqueous NaCl solution) | Rotary evaporator |

| Anhydrous magnesium sulfate or sodium sulfate | Thin Layer Chromatography (TLC) plates and chamber |

| Silica gel for column chromatography | UV lamp |

| Solvents for chromatography (e.g., ethyl acetate/hexanes) | Standard laboratory glassware |

Safety Precautions

-

This compound: This reagent is corrosive and moisture-sensitive.[10] It can cause severe skin burns and eye damage.[10] Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11] It reacts with water and moist air to produce hydrogen chloride gas.[12]

-

Primary Amines: Many amines are toxic and can be corrosive. Consult the Safety Data Sheet (SDS) for the specific amine being used.

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

Step-by-Step Procedure

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equivalent).

-

Dissolve the amine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.1-1.5 equivalents) to the solution. The base scavenges the HCl produced during the reaction.[6]

-

Cool the flask to 0 °C in an ice bath.

-

-

Addition of Acyl Chloride:

-

In a separate, dry container, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DCM.

-

Transfer the this compound solution to a dropping funnel and add it dropwise to the stirred amine solution over 15-30 minutes.[9] A slow addition rate is crucial to control the exothermic reaction.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.[9]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A common mobile phase for this type of reaction is a mixture of ethyl acetate and hexanes. The product amide should have a different Rf value than the starting amine.

-

-

Workup:

-

Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by silica gel column chromatography. The appropriate eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.

-

Alternatively, recrystallization can be employed if the product is a solid.

-

Visualization of the Experimental Workflow

Sources

- 1. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]

- 2. byjus.com [byjus.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. acylation of amines [entrancechemistry.blogspot.com]

- 8. reddit.com [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. ICSC 1762 - p-TOLUENESULFONYL CHLORIDE [chemicalsafety.ilo.org]

The Architecture of Cyclization: A Technical Guide to Intramolecular Friedel-Crafts Reactions with 4-Tosylbutanoyl Chloride Derivatives

Introduction: Forging Rings of Significance

In the landscape of synthetic organic chemistry, the ability to construct cyclic structures with precision and efficiency is paramount. Intramolecular cyclization reactions are powerful tools in this endeavor, enabling the formation of complex molecular architectures from linear precursors. Among these, the intramolecular Friedel-Crafts acylation of 4-arylbutanoic acid derivatives stands out as a robust and widely utilized method for the synthesis of tetralones.[1][2] These six-membered cyclic ketones, fused to an aromatic ring, are not merely synthetic curiosities; they are crucial intermediates in the synthesis of a wide array of pharmaceuticals, including antidepressants like Sertraline, and biologically active natural products.[1]

This technical guide provides an in-depth exploration of the intramolecular cyclization of 4-tosylbutanoyl chloride derivatives and their precursors, 4-aryl-4-tosylbutanoic acids. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols, and present a comparative analysis of various catalytic systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful cyclization strategy in their synthetic endeavors.

Mechanism and Theoretical Background: The Electrophilic Embrace

The intramolecular Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction.[3] The reaction hinges on the generation of a highly reactive acylium ion, which then undergoes an intramolecular attack by the electron-rich aromatic ring. The tosyl group at the 4-position of the butanoyl chain can serve as a valuable handle for further functionalization or as a directing group, influencing the regioselectivity of the cyclization in more complex systems.

The overall process can be initiated from either the 4-aryl-4-tosylbutanoic acid or its more reactive acyl chloride derivative.

-

From the Acyl Chloride: This is the more direct route. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the chlorine atom of the acyl chloride coordinates with the Lewis acid, creating a highly polarized complex. This complex then dissociates to form a resonance-stabilized acylium ion. This potent electrophile is then attacked by the tethered aromatic ring, leading to the formation of a new carbon-carbon bond and a six-membered ring. A subsequent deprotonation step restores the aromaticity of the system, yielding the final tetralone product.[4]

-

From the Carboxylic Acid: When starting with the carboxylic acid, a strong Brønsted acid, such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA), is typically employed.[5] The acid protonates the carboxylic acid, which then loses a molecule of water to generate the same key acylium ion intermediate, which then proceeds through the same cyclization and deprotonation sequence.

Caption: Generalized mechanism of intramolecular Friedel-Crafts acylation.

Experimental Protocols: A Practical Guide to Ring Closure

The success of an intramolecular Friedel-Crafts acylation is highly dependent on the careful execution of the experimental procedure. Below are two detailed protocols for the cyclization of a generic 4-aryl-4-tosylbutanoyl derivative, one starting from the acyl chloride and the other from the carboxylic acid.

Protocol 1: Cyclization of 4-Aryl-4-tosylbutanoyl Chloride using Aluminum Chloride

This protocol is suitable for substrates that are stable to the conditions required for acyl chloride formation.

Step 1: Synthesis of the Acyl Chloride (Prerequisite)

-

To a solution of 4-aryl-4-tosylbutanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1 drop).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-aryl-4-tosylbutanoyl chloride, which is typically used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous carbon disulfide (CS₂) or nitrobenzene (20 mL/mmol) at 0 °C under an inert atmosphere, add a solution of the crude 4-aryl-4-tosylbutanoyl chloride (1.0 eq) in the same solvent dropwise.[6]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0 °C and quench by the slow and careful addition of crushed ice, followed by cold 6M hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL), water (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired tetralone.

Protocol 2: Cyclization of 4-Aryl-4-tosylbutanoic Acid using Polyphosphoric Acid (PPA)

This protocol is a more direct approach, avoiding the isolation of the acyl chloride.

-

Place polyphosphoric acid (PPA, 10 times the weight of the carboxylic acid) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.[6]

-

Heat the PPA to 80-90 °C with stirring.

-

Add the 4-aryl-4-tosylbutanoic acid (1.0 eq) portion-wise to the hot PPA, ensuring the temperature does not exceed 100 °C.

-

Stir the reaction mixture vigorously at 90-100 °C for 30-60 minutes. Monitor the reaction by TLC.[6]

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).[6]

-

Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: A typical experimental workflow for intramolecular Friedel-Crafts acylation.

Data Presentation: A Comparative Overview

The choice of catalyst and reaction conditions can significantly impact the yield of the desired tetralone. The following table summarizes various reported conditions for the intramolecular Friedel-Crafts acylation of 4-phenylbutyric acid and its acyl chloride, providing a comparative overview.

| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Phenylbutanoyl chloride | AlCl₃ | CS₂ | Reflux | 1-3 | ~90 | [6] |

| 4-Phenylbutyric acid | Polyphosphoric acid (PPA) | Neat | 100 | 0.5 | 95 | [6] |

| 4-Phenylbutyric acid | Methanesulfonic acid (MSA) | Neat | 85-100 | 1 | 60-80 | [5][6] |

| 4-Phenylbutyric acid | H-Beta zeolite | 1,2-Dichlorobenzene | 220 | 10 | 81.2 | [7][8] |

| 4-Phenylbutyric acid | FeCl₃·6H₂O (10 mol%) | Ionic Liquid | 60 | 4-72 | 65-94 | [9] |

Troubleshooting and Expert Insights

-

Low Yields:

-

Cause: Incomplete reaction or side reactions.

-

Solution: Ensure all reagents and solvents are anhydrous, as Lewis acids are highly sensitive to moisture. Increase the reaction time or temperature cautiously. Consider using a more reactive catalyst or switching from the carboxylic acid to the more reactive acyl chloride.

-

-

Polymerization:

-

Cause: Intermolecular side reactions.

-

Solution: For substrates prone to polymerization, employ high dilution conditions to favor the intramolecular pathway.

-

-

Decomposition of Starting Material:

-

Cause: Harsh reaction conditions.

-

Solution: Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or a Brønsted acid. Lower the reaction temperature.

-

-

Difficulty in Product Isolation:

-

Cause: Emulsion formation during work-up, especially with PPA.

-

Solution: Add a sufficient amount of ice to completely decompose the PPA. Use a larger volume of extraction solvent and allow the layers to separate completely.

-

Safety Precautions

-

Lewis Acids: Aluminum chloride and other Lewis acids are corrosive and react violently with water, releasing HCl gas. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Acyl Chlorides and Thionyl/Oxalyl Chloride: These are corrosive and lachrymatory. Always handle them in a fume hood.

-

Solvents: Carbon disulfide is highly flammable and toxic. Nitrobenzene is toxic. Use appropriate engineering controls and PPE.

-

Quenching: The quenching of the reaction mixture, especially with AlCl₃, is highly exothermic. Perform this step slowly and with efficient cooling.

Applications in Synthesis

The tetralone scaffold synthesized through this methodology is a versatile building block in medicinal chemistry and natural product synthesis.

-

Pharmaceuticals: As previously mentioned, α-tetralone is a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) sertraline.[1] The tetralone core is also found in various compounds with anticancer, antibacterial, and antifungal activities.

-

Natural Products: Many natural products with complex polycyclic structures contain the tetralone motif. The intramolecular Friedel-Crafts acylation provides an efficient entry point for the synthesis of these molecules.

By understanding the principles and mastering the protocols outlined in this guide, researchers can effectively utilize the intramolecular Friedel-Crafts acylation of this compound derivatives to access a wide range of valuable cyclic ketones, paving the way for new discoveries in drug development and chemical synthesis.

References

- BenchChem. (n.d.). Application Notes and Protocols for Intramolecular Friedel-Crafts Acylation.

- Giernoth, R., & Dyballa, M. (2014). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 10, 2570–2575.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-TETRALONE. Retrieved from [Link]

- BenchChem. (n.d.). An In-depth Technical Guide to the Friedel-Crafts Acylation for Tetralone Synthesis.

-

PG.CHEMEASY. (2019, December 10). Friedel-Crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene. Retrieved from [Link]

- Google Patents. (n.d.). CN102584556A - Method for synthesizing Alpha-tetralone through 4-phenylbutyric acid in catalytic way.

-

Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]

- Request PDF. (2025, August 7). Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts.

-

ResearchGate. (2025, August 6). Synthesis of α-tetralone by intramolecular acylation of 4-phenylbutyric acid in a fixed bed reactor. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, February 12). What results from the reaction of 4-phenylbutanoyl chloride in presence of AlCl3? Retrieved from [Link]

-

Beilstein Journals. (2021, June 22). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols. Retrieved from [Link]

-

RSC Publishing. (n.d.). Lewis-acid-promoted cyclization reaction: synthesis of N3-chloroethyl and N3-thiocyanatoethyl quinazolinones. Retrieved from [Link]

-

ResearchGate. (n.d.). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5 H -benzo[7]annulen-7-ols. Retrieved from [Link]

- Request PDF. (2021, December 2). Lewis Acid Catalyzed Ring‐Opening Reaction of Cyclobutanones towards Conjugated Enones.

-

ACS Publications. (n.d.). Methanesulfonic acid catalyzed cyclization of 3-arylpropanoic and 4-arylbutanoic acids to 1-indanones and 1-tetralones. Retrieved from [Link]

-

PubMed. (2021, December 17). Lewis-Acid-Catalyzed Tandem Cyclization by Ring Expansion of Tertiary Cycloalkanols with Propargyl Alcohols. Retrieved from [Link]

-

PMC - NIH. (2023, November 30). Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from [Link]

-

ACS Publications. (2023, May 23). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

- BenchChem. (n.d.). 1-Tetralone Derivatives: Building Blocks for Cutting-Edge Pharmaceuticals and Natural Products.

-

PubMed Central. (n.d.). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. PG.CHEMEASY: friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene [chemisfast.blogspot.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN102584556A - Method for synthesizing Alpha-tetralone through 4-phenylbutyric acid in catalytic way - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

The Tandem Acylation-Cyclization of Amino Acid Esters with 4-Tosylbutanoyl Chloride: A Versatile Tool for Heterocyclic Synthesis

Introduction: Bridging Amino Acids and Heterocyclic Scaffolds